molecular formula C19H24N4O4 B11611140 8-(2-ethoxyethoxy)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 476480-53-2

8-(2-ethoxyethoxy)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11611140
CAS No.: 476480-53-2
M. Wt: 372.4 g/mol
InChI Key: JVUGZYNQODQMAM-UHFFFAOYSA-N
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Description

8-(2-ethoxyethoxy)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-ethoxyethoxy)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from simpler precursors. The key steps include:

    Formation of the purine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethoxyethoxy group: This step involves the reaction of the purine core with ethoxyethanol in the presence of a suitable catalyst.

    Addition of the methylbenzyl group: This can be done through a Friedel-Crafts alkylation reaction using methylbenzyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-(2-ethoxyethoxy)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-(2-ethoxyethoxy)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(2-ethoxyethoxy)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing substrate binding.

    Modulating receptor activity: Acting as an agonist or antagonist at specific receptors.

    Interfering with protein-protein interactions: Disrupting the interactions between proteins that are critical for cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.

    Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.

    Theobromine: 3,7-dimethylxanthine, found in chocolate.

Uniqueness

8-(2-ethoxyethoxy)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxyethoxy and methylbenzyl groups differentiate it from other xanthine derivatives, potentially leading to unique interactions with biological targets and novel applications.

Properties

CAS No.

476480-53-2

Molecular Formula

C19H24N4O4

Molecular Weight

372.4 g/mol

IUPAC Name

8-(2-ethoxyethoxy)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C19H24N4O4/c1-5-26-10-11-27-18-20-16-15(17(24)22(4)19(25)21(16)3)23(18)12-14-8-6-13(2)7-9-14/h6-9H,5,10-12H2,1-4H3

InChI Key

JVUGZYNQODQMAM-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=NC2=C(N1CC3=CC=C(C=C3)C)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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